Ethyl(3-butynyl) ether
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Overview
Description
Ethyl(3-butynyl) ether is a chemical compound used in scientific research. It has diverse applications such as synthesis of pharmaceuticals, catalysis, and organic reactions. It contains a total of 16 bonds; 6 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 ether (aliphatic) .
Synthesis Analysis
The synthesis of ethers like Ethyl(3-butynyl) ether typically involves the Williamson Ether Synthesis, which is an S N 2 reaction of an alkoxide nucleophile with an alkyl halide . The alkoxide ion is normally prepared by the reaction of an alcohol with a strong base such as sodium hydride .Molecular Structure Analysis
The 2D chemical structure image of Ethyl(3-butynyl) ether is also called the skeletal formula, which is the standard notation for organic molecules . The carbon atoms in the chemical structure of Ethyl(3-butynyl) ether are implied to be located at the corner(s) and hydrogen atoms attached to carbon atoms are not indicated .Chemical Reactions Analysis
Ethyl(3-butynyl) ether contains total 16 bond(s); 6 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), and 1 ether(s) (aliphatic) . The exact chemical reactions involving Ethyl(3-butynyl) ether are not specified in the search results.Physical And Chemical Properties Analysis
Ethyl(3-butynyl) ether has a molar mass of 102.18 g/mol . It has a boiling point of 71 °C, a density of 0.740 g/cm3, an explosion limit of 1.23 - 7.7 % (V), a flash point of -19 °C, a melting point of -97 °C, and a vapor pressure of 207 hPa at 25 °C . It is soluble in water to the extent of 12 g/l .Scientific Research Applications
- Researchers have utilized this compound to synthesize functionalized allylic and homoallylic alcohols, highly substituted furans, amino-substituted furfurals, and various heterocycles .
- Researchers have developed procedures to access 4-ethoxybut-1-yne in excellent yield, making it useful in oxidative coupling reactions .
- The conjugated diyne moiety along an eight-carbon chain in this dimer provides interesting reactivity .
- Researchers have explored its use in constructing deoxygenated carbohydrate analogues and functionalized 1,3-dithianes .
- Triazoles are important heterocyclic compounds with diverse applications in medicinal chemistry and materials science .
Organic Synthesis and Functionalization
Oxidative Coupling Reactions
Glaser Coupling
Tetraacetal Formation
Functionalized Triazoles
Highly Functionalized Alkynes in Chemical Biology
Safety and Hazards
properties
IUPAC Name |
4-ethoxybut-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-5-6-7-4-2/h1H,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNRRHIEGNDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(3-butynyl) ether | |
CAS RN |
26976-26-1 |
Source
|
Record name | 4-ethoxybut-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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